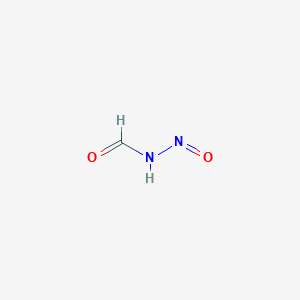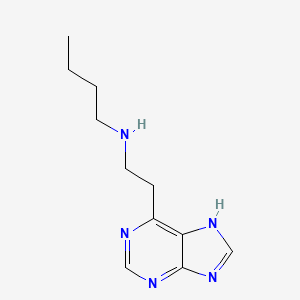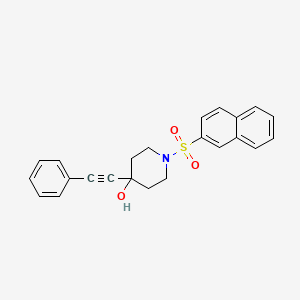
1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol is a complex organic compound with the molecular formula C23H21NO3S and a molecular weight of 391.48 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonyl group, a piperidine ring, and a phenylethynyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparación Con Compuestos Similares
1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(Phenylethynyl)naphthalen-2-ol: This compound shares a similar structure but lacks the piperidine ring and sulfonyl group.
4-Piperidinol, 1-(2-naphthalenylsulfonyl)-4-(2-phenylethynyl)-: This is another name for the same compound, highlighting its structural components. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H21NO3S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol |
InChI |
InChI=1S/C23H21NO3S/c25-23(13-12-19-6-2-1-3-7-19)14-16-24(17-15-23)28(26,27)22-11-10-20-8-4-5-9-21(20)18-22/h1-11,18,25H,14-17H2 |
Clave InChI |
AKUHTSQOSHQJTB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C#CC2=CC=CC=C2)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


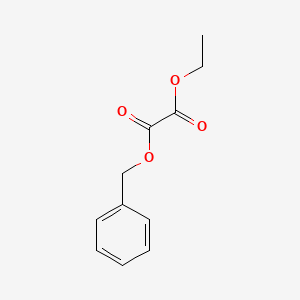
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
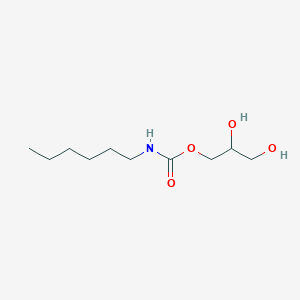
![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)
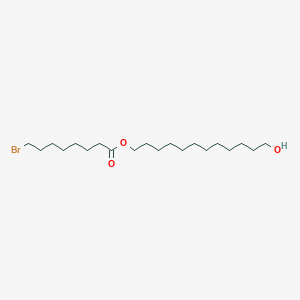
![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)
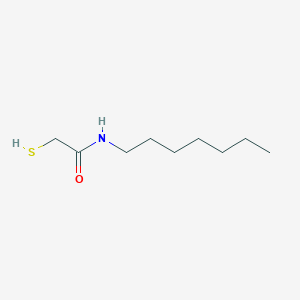


![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
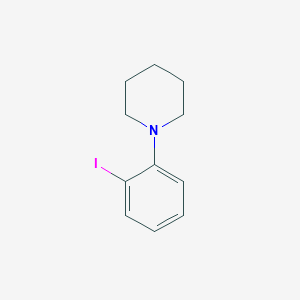
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
